molecular formula C9H11NO7 B1612376 3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate CAS No. 871126-42-0

3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate

Cat. No. B1612376
M. Wt: 245.19 g/mol
InChI Key: AHWAGXGPDRWHBF-UHFFFAOYSA-N
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Description

3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate is a starting monomer for a variety of propylenedioxypyrrole (ProDOP) conductive and electrooptical polymers . It has a molecular formula of C9H9NO6 · xH2O .


Molecular Structure Analysis

The molecular weight of 3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate is 227.17 (anhydrous basis) . The SMILES string representation of its structure is O.OC(=O)c1[nH]c(C(O)=O)c2OCCCOc12 .


Chemical Reactions Analysis

3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate is used as a starting monomer for a variety of propylenedioxypyrrole (ProDOP) conductive and electrooptical polymers .


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point is reported to be around 192.7 degrees Celsius .

Scientific Research Applications

1. Synthesis and Structural Analysis

3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, crystallizes with acetic acid and exhibits extensive hydrogen bonding. This highlights the compound's potential for crystallography and molecular interaction studies (Prayzner et al., 1996).

2. Chemical Transformations and Derivatives

The transformation of isoxazoles to 2,4-dicarbonylpyrroles under metal relay catalysis indicates the versatility of pyrrole derivatives in synthetic chemistry, leading to the formation of pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).

3. Photoluminescent Polymer Development

Pyrrole derivatives are integral in synthesizing photoluminescent conjugated polymers with applications in electronic devices. These polymers exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

4. Conjugated Polymer Synthesis

3,4-Alkylenedioxypyrrole-based conjugated polymers, like the poly(3,4-alkylenedioxypyrrole) family, have unique electronic and optical properties, useful in various applications. An optimized synthetic route for derivatives of these compounds has been developed, broadening their potential uses (Walczak et al., 2007).

5. Development of Electron-rich Conducting Polymers

Functionalized derivatives of 3,4-alkylenedioxypyrroles serve as monomers for electroactive and stable conducting polymers, highlighting their significance in materials science for diverse applications (Zong & Reynolds, 2001).

6. Surface Nanostructuration and Wettability

Studies on the surface properties of electrodeposited poly(3,4-ethylenedioxypyrrole) and poly(3,4-propylenedioxypyrrole) films substituted by aromatic groups show potential applications in water harvesting systems and water/oil separation membranes due to their hydrophobic properties (Diouf et al., 2018).

properties

IUPAC Name

2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6.H2O/c11-8(12)4-6-7(5(10-4)9(13)14)16-3-1-2-15-6;/h10H,1-3H2,(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWAGXGPDRWHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(NC(=C2OC1)C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584526
Record name 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate

CAS RN

871126-42-0
Record name 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate
Reactant of Route 2
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate
Reactant of Route 3
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate
Reactant of Route 4
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate
Reactant of Route 5
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate
Reactant of Route 6
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate

Citations

For This Compound
1
Citations
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

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